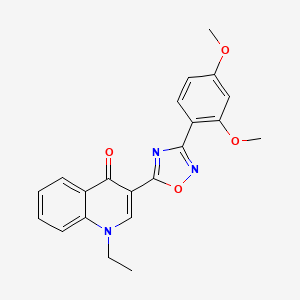

3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

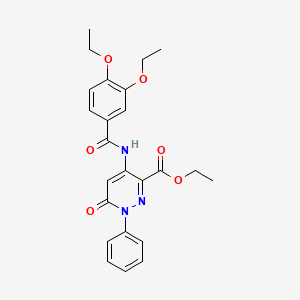

The compound is a complex organic molecule that contains several functional groups, including a 2,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a quinolin-4-one moiety. These groups are common in many bioactive compounds and could potentially contribute to various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,4-dimethoxyphenyl group and the quinolin-4-one moiety are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the oxadiazole ring is often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the dimethoxyphenyl group could increase the compound’s lipophilicity, affecting its solubility and permeability .Scientific Research Applications

Metabolic Pathway Analysis

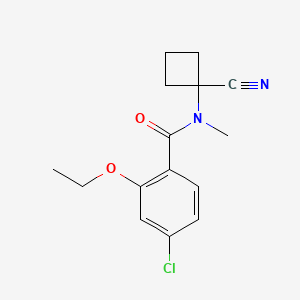

The compound HM-30181, closely related to the target molecule, is a new P-glycoprotein inhibitor. A study aimed to identify the in vitro and in vivo metabolic pathway of HM-30181 in rats revealed the formation of four metabolites (M1-M4) through processes such as O-demethylation, hydrolysis of the amide group, and hydroxylation. These metabolites were detected in feces and urine samples following intravenous administration to rats, highlighting potential applications in understanding drug metabolism and designing P-glycoprotein inhibitors (Paek et al., 2006).

Antitumor Activity

Novel 3-benzyl-substituted-4(3H)-quinazolinones, bearing structural similarity to the compound of interest, demonstrated significant in vitro antitumor activity. This study provided insight into the development of new chemotherapeutic agents, with certain compounds showing broad spectrum antitumor activity and others exhibiting selectivity towards specific cancer cell lines. Molecular docking of selected compounds into the ATP binding site of EGFR-TK and B-RAF kinase suggested a mechanism through inhibition of these kinases, similar to known inhibitors (Al-Suwaidan et al., 2016).

Dopamine Receptor Binding

Research into 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives, analogous in structure to the target compound, explored their affinity for dopamine D(2) and D(3) receptors. The study found that certain oxadiazole analogues showed selective sigma(1) receptor ligand properties without significantly increasing selectivity for D(3) over D(2) receptors. This suggests potential applications in the development of treatments for neurological disorders (Huang et al., 2001).

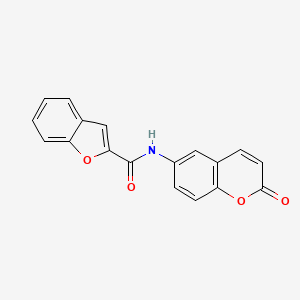

Antimicrobial and Anti-Proliferative Activities

The synthesis of 1,3,4-oxadiazole N-Mannich bases demonstrated significant in vitro inhibitory activity against pathogenic bacteria and the yeast-like fungus Candida albicans. Additionally, their anti-proliferative activity against various cancer cell lines, including prostate and breast cancer, suggests the utility of such compounds in antimicrobial and cancer research (Al-Wahaibi et al., 2021).

Antimicrobial Evaluation of Quinoline-Oxadiazole Derivatives

A series of quinoline-oxadiazole-based azetidinone derivatives were synthesized and demonstrated antimicrobial activity against various bacterial and fungal strains. This research suggests these compounds' potential as antimicrobial agents, further supporting the exploration of oxadiazole derivatives in the development of new antimicrobials (Dodiya et al., 2012).

Future Directions

The future research directions would depend on the compound’s biological activity. If it shows promising activity in preliminary studies, it could be further optimized and tested in more complex biological systems. Additionally, understanding its synthesis and reactivity could open up new pathways for the design of related compounds .

properties

IUPAC Name |

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-4-24-12-16(19(25)14-7-5-6-8-17(14)24)21-22-20(23-28-21)15-10-9-13(26-2)11-18(15)27-3/h5-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQXLPJDLOLOPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2568681.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2568683.png)

![(4-methylpiperazino)[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2568686.png)

![[(2R,3S)-2-(1,3,5-Trimethylpyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2568689.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2568693.png)

![2-(benzylthio)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2568695.png)

![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2568696.png)

![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2568699.png)